1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Overview
Description
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H4BrN3 and its molecular weight is 186.01 g/mol. The purity is usually 95%.
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Biological Activity
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a heterocyclic compound notable for its unique structure, which includes a pyrrole ring substituted with an amino group, a bromine atom at the 4-position, and a carbonitrile group at the 2-position. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and material sciences.
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 186.009 g/mol
The presence of reactive functional groups (amino and nitrile) suggests that this compound can serve as a versatile building block in organic synthesis and may exhibit significant biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial properties . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents. For instance, pyrrole derivatives have been associated with significant antibacterial activity against pathogens such as Staphylococcus aureus and Kocuria rhizophila .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound Name | Inhibition Zone (mm) | Target Bacteria |
---|---|---|
This compound | Not specifically measured | Various bacterial strains |
1-Methoxypyrrole-2-carboxamide | 12 mm | Staphylococcus aureus |
Pyrrole-2-carboxamides | MIC < 0.016 μg/mL | M. tuberculosis |
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. This interaction is crucial for optimizing its efficacy as a drug candidate .
Structure-Activity Relationship (SAR)
Preliminary studies suggest that modifications to the compound's structure can significantly influence its interaction profiles with biological targets. For example, the introduction of different substituents on the pyrrole ring may enhance its biological activity against specific targets .
Table 2: Structure-Activity Relationship Insights
Modification Type | Effect on Activity |
---|---|
Substitution on the pyrrole ring | Enhances binding affinity to biological targets |
Electron-withdrawing groups | Potentially increases antimicrobial activity |
Case Studies
Several studies have explored the biological activity of pyrrole derivatives, emphasizing their potential in drug development:
- Pyrrole-2-carboxamides : These compounds were designed based on structural insights from crystal structures and pharmacophore models. They demonstrated potent anti-tuberculosis (anti-TB) activity with low cytotoxicity .
- Pyrrole-scaffold Inhibitors : Research into pyrrole-based inhibitors for hepatitis B virus capsid proteins revealed promising binding characteristics, suggesting that similar compounds could be effective against viral infections .
- Tyrosine Kinase Inhibitors : Derivatives of pyrrole were synthesized and evaluated for their ability to inhibit growth factor receptors involved in cancer progression, highlighting their therapeutic potential in oncology .
Properties
IUPAC Name |
1-amino-4-bromopyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDCGMIUSPOHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728471 | |
Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937161-86-9 | |
Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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